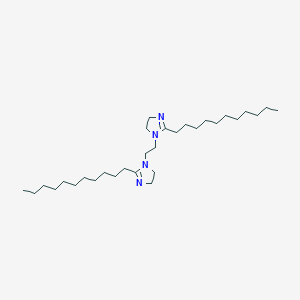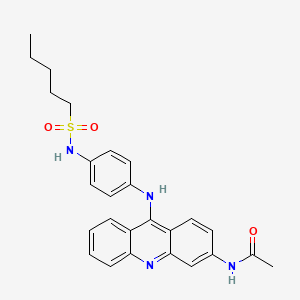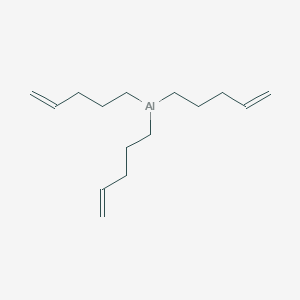
Tri(pent-4-en-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(pent-4-en-1-yl)alumane is an organoaluminum compound with the chemical formula C₁₅H₂₇Al It is characterized by the presence of three pent-4-en-1-yl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pent-4-en-1-yl)alumane typically involves the reaction of aluminum trichloride with pent-4-en-1-yl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{Al(C}_5\text{H}_9)_3 + 3 \text{MgBrCl} ] This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method. This includes using larger reactors, optimizing reaction times, and employing continuous flow techniques to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tri(pent-4-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pent-4-en-1-yl radicals.
Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.
Substitution: Undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Employs halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxide (Al₂O₃) and pent-4-en-1-yl radicals.
Reduction: Aluminum hydrides and pent-4-en-1-yl derivatives.
Substitution: Halogenated pent-4-en-1-yl compounds.
Scientific Research Applications
Tri(pent-4-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Tri(pent-4-en-1-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The pent-4-en-1-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
Tri(pent-4-en-1-yl)phosphine: Similar structure but with a phosphorus atom instead of aluminum.
Tri(pent-4-en-1-yl)borane: Contains a boron atom, exhibiting different reactivity and applications.
Tri(pent-4-en-1-yl)silane: Features a silicon atom, used in different industrial applications.
Uniqueness
Tri(pent-4-en-1-yl)alumane is unique due to its aluminum center, which imparts distinct chemical properties compared to its phosphorus, boron, and silicon analogs. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
52053-04-0 |
|---|---|
Molecular Formula |
C15H27Al |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
tris(pent-4-enyl)alumane |
InChI |
InChI=1S/3C5H9.Al/c3*1-3-5-4-2;/h3*3H,1-2,4-5H2; |
InChI Key |
TZXFZYJPQYLXDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC[Al](CCCC=C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


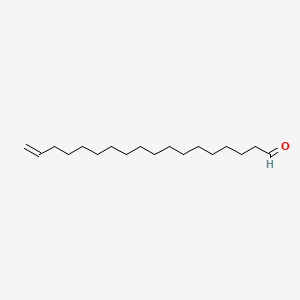
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
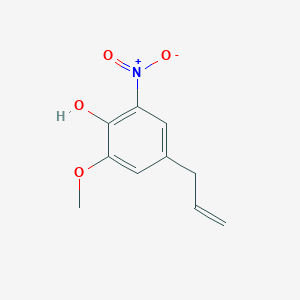
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
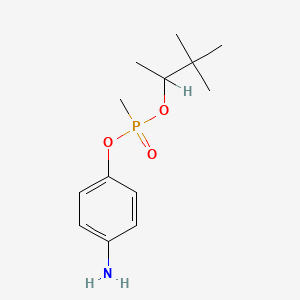
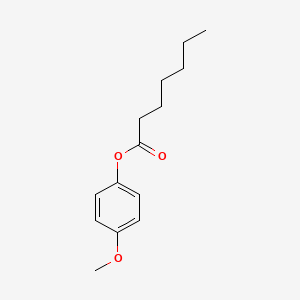

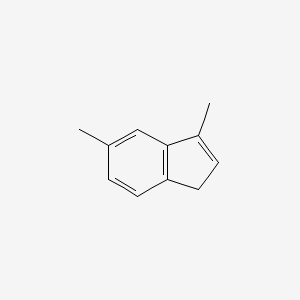
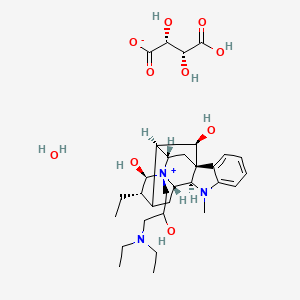
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)
